3-(4-Ethylphenyl)thiolan-3-ol 3-(4-Ethylphenyl)thiolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479856
InChI: InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
SMILES: CCC1=CC=C(C=C1)C2(CCSC2)O
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol

3-(4-Ethylphenyl)thiolan-3-ol

CAS No.:

Cat. No.: VC13479856

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethylphenyl)thiolan-3-ol -

Specification

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
IUPAC Name 3-(4-ethylphenyl)thiolan-3-ol
Standard InChI InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
Standard InChI Key QSXZCGFFYZURQH-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2(CCSC2)O
Canonical SMILES CCC1=CC=C(C=C1)C2(CCSC2)O

Introduction

Key Descriptors:

DescriptorValue
IUPAC Name3-(4-Ethylphenyl)thiolan-3-ol
SMILESCCC1=CC=C(C=C1)C2(CCSC2)O
InChIKeyQSXZCGFFYZURQH-UHFFFAOYSA-N

The specific combination of functional groups (thiolane, hydroxyl, and ethyl-substituted phenyl) contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of 3-(4-Ethylphenyl)thiolan-3-ol typically involves multi-step organic reactions. These steps may vary depending on the desired yield and available reagents. Common synthetic routes include:

  • Formation of the Thiolane Ring:

    • The thiolane ring is constructed using sulfur-containing precursors.

  • Attachment of the Phenyl Group:

    • A phenyl group with an ethyl substituent is introduced via electrophilic aromatic substitution or other coupling methods.

  • Incorporation of the Hydroxyl Group:

    • The hydroxyl group is added through oxidation or nucleophilic substitution reactions.

Further optimization of these methods focuses on improving yield, purity, and scalability.

Applications

Preliminary studies suggest that 3-(4-Ethylphenyl)thiolan-3-ol has potential applications in various fields:

Material Science

The unique combination of sulfur and hydroxyl groups could make it useful in designing advanced materials or as a precursor for functionalized polymers.

Comparative Analysis with Similar Compounds

To better understand its properties, comparisons are made with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methylphenyl)thiolan-3-olMethyl group instead of ethylAlters reactivity and solubility
3-(4-Ethoxyphenyl)thiolan-3-olEthoxy group on phenylModifies hydrophobicity and biological activity
2-(4-Ethylphenyl)thiopheneThiophene ring instead of thiolaneImpacts electronic properties
N-(5-Chloro-2-methoxyphenyl)thiolan-3-amineContains an amine group along with thiolaneEnhances interaction with biological targets

The distinct functional groups in 3-(4-Ethylphenyl)thiolan-3-ol influence its reactivity, solubility, and potential biological activities compared to these analogs.

Analytical Characterization

Advanced techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm its structure and purity.

Challenges

Despite its promising properties, challenges include:

  • Limited availability of comprehensive toxicity data.

  • Need for scalable synthesis methods for industrial applications.

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